An In-depth Technical Guide to 2-Acetoxybenzoyl Chloride for Researchers
An In-depth Technical Guide to 2-Acetoxybenzoyl Chloride for Researchers
This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 2-Acetoxybenzoyl chloride, a crucial reagent for professionals in chemical research and drug development. Also known as o-acetylsalicyloyl chloride or aspirin chloride, this bifunctional molecule serves as a versatile intermediate in organic synthesis.
Core Chemical and Physical Properties
2-Acetoxybenzoyl chloride is a moisture-sensitive solid at room temperature.[1][2] Its properties are critical for its handling, storage, and application in synthetic chemistry. Proper storage in a refrigerator is recommended.[1][2]
Table 1: Physicochemical Properties of 2-Acetoxybenzoyl Chloride
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClO₃ | [2][3][4][5] |
| Molecular Weight | 198.60 g/mol | [3][4][5] |
| Appearance | White to orange to green powder/lump | [2] |
| Melting Point | 45-49 °C (lit.) | [1][2] |
| Boiling Point | 345.8 °C at 760 mmHg; 107-110 °C at 0.1 mmHg (lit.) | [1][2] |
| Density | 1.294 - 1.322 g/cm³ | [1][2] |
| Refractive Index | n20/D 1.536 (lit.) | [1][2] |
| Flash Point | 126.6 °C | [1] |
Table 2: Solubility and Stability
| Property | Description | Source(s) |
| Solubility | Soluble in toluene. | [1][2] |
| Water Solubility | Reacts with water. | [1][2] |
| Sensitivity | Moisture Sensitive. | [1][2] |
| Storage | Refrigerator. | [1][2] |
Table 3: Spectroscopic and Computational Data
| Identifier | Value | Source(s) |
| CAS Number | 5538-51-2 | [1][3][6] |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)Cl | [1][4] |
| InChIKey | DSGKWFGEUBCEIE-UHFFFAOYSA-N | [3][4] |
| XLogP3 | 2.2 | [1][4] |
| Hydrogen Bond Donor Count | 0 | [1][4] |
| Hydrogen Bond Acceptor Count | 3 | [1][4] |
| Rotatable Bond Count | 3 | [1][4] |
| Mass Spec (m/z Top Peak) | 120 | [3] |
Synthesis of 2-Acetoxybenzoyl Chloride
The primary method for synthesizing 2-acetoxybenzoyl chloride is through the chlorination of its corresponding carboxylic acid, acetylsalicylic acid (aspirin).[2][5] Thionyl chloride (SOCl₂) is a commonly used chlorinating agent for this transformation.[7]
This protocol is based on established laboratory procedures for the conversion of carboxylic acids to acyl chlorides.[2][7]
Materials:
-
Acetylsalicylic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalyst) or Urea[7]
-
Anhydrous reaction vessel (e.g., 3-neck flask)
-
Stirrer
-
Water bath
-
Gas outlet/scrubber for HCl and SO₂ byproducts
-
Petroleum ether (for precipitation)
-
Filtration apparatus (e.g., Büchner funnel)
-
Forced draught oven
Procedure:
-
To a dry, 2-liter, 3-neck flask equipped with a stirrer and thermometer, add 200 ml (2.75 mols) of thionyl chloride.[7]
-
Add approximately half of the total 360 g (2 mols) of acetylsalicylic acid to the flask to create a suspension.[7]
-
Warm the stirred suspension to 30°C and add 4 g of urea to initiate the reaction.[7] The evolution of HCl and SO₂ gas and a drop in temperature indicate the start of the reaction.[7]
-
Maintain the reaction temperature at 25°C. As the mixture becomes more mobile, add the remaining acetylsalicylic acid through a powder funnel.[7] Ensure the system is protected from atmospheric moisture.[7]
-
Continue stirring for an additional 30 minutes at 25-30°C after the reaction mixture becomes a clear, pale yellow solution.[7]
-
Add approximately 500 ml of 60°-80° petroleum ether with vigorous stirring to precipitate the product.[7]
-
Cool the mixture to complete the crystallization of 2-acetoxybenzoyl chloride as a heavy, off-white solid.[7]
-
Filter the solid, wash it with petroleum ether, and dry it quickly in a forced-draught oven at 35°-40°C.[7] Minimize exposure of the final product to air.[7]
Reactivity and Applications
As a derivative of both an ester and an acid chloride, 2-acetoxybenzoyl chloride exhibits dual reactivity. The acyl chloride is the more reactive functional group, readily undergoing nucleophilic acyl substitution.
It is a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals.[1][2] For example, it is used to produce the antiparasitic drug Nitazoxanide and various acetoxybenzamides.[1][5] Its utility as an acylating agent allows for the introduction of the 2-acetoxybenzoyl group into molecules containing nucleophiles such as alcohols, phenols, and amines to form the corresponding esters and amides.[8]
Safety Information
2-Acetoxybenzoyl chloride is a corrosive and hazardous substance that requires careful handling in a well-ventilated area, such as a fume hood.[6][9] It is harmful if swallowed and causes severe skin burns and eye damage.[3][10]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2][6]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[6] Avoid breathing dust, fumes, or vapors.[6]
-
In case of Contact:
-
Spills and Disposal: Dispose of contents/container to an approved waste disposal plant.[6]
-
Water Reactivity: Contact with water liberates toxic gas (HCl).[2][6] It is crucial to use dry equipment and solvents.[7]
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. 2-Acetoxybenzoyl chloride | C9H7ClO3 | CID 79668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-acetoxy benzoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 2-Acetoxybenzoyl chloride-5538-51-2 [ganeshremedies.com]
- 6. fishersci.com [fishersci.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Edit chemical label 2-acetoxybenzoyl chloride | chemical-label.com [chemical-label.com]
